Ethyl 2-(2-bromoacetyl)benzoate
Overview
Description
Ethyl 2-(2-bromoacetyl)benzoate is a chemical compound with the CAS Number: 133993-34-7 . It has a molecular weight of 271.11 . The IUPAC name for this compound is ethyl 2-(bromoacetyl)benzoate . It is a solid substance that should be stored under inert gas at 4°C .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-bromoacetyl)benzoate is C11H11BrO3 . The InChI code for this compound is 1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(2-bromoacetyl)benzoate is a solid substance . It has a melting point of 60-62°C . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 346.6±22.0 °C at 760 mmHg .Scientific Research Applications
Application in Chemical Engineering
- Specific Scientific Field: Chemical Engineering .
- Summary of the Application: Ethyl 2-(2-bromoacetyl)benzoate is used in the synthesis of Ethyl Benzoate (EtBZ) via esterification of benzoic acid (BeZ) with ethanol . This synthesis is challenging due to the complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone .
Application in Manufacturing and Cosmetics
- Specific Scientific Field: Manufacturing and Cosmetics .
- Summary of the Application: Ethyl benzoate is widely used as solvents of cellulose, heat-resistant lubricants, plasticizers for synthetic resins, and a laboratory reagent . It also serves as a flavoring agent in various substances including Active Pharmaceutical Ingredient (API) drugs, rubbers, paper, food, and personal-care products and cosmetics (such as foot powders and sprays) .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific use case. For example, when used as a solvent, it may be mixed with other substances to create a solution. When used as a flavoring agent, it may be added to food or drink during the manufacturing process .
- Results or Outcomes: The outcomes can also vary greatly. For instance, when used as a solvent, it can help dissolve other substances. When used as a flavoring agent, it can enhance the taste of food or drink .
Application in Pharmaceuticals
- Specific Scientific Field: Pharmaceuticals .
- Summary of the Application: Ethyl benzoate is used as a flavoring agent in various substances including Active Pharmaceutical Ingredient (API) drugs . It helps to mask the unpleasant taste of the medicine, making it more palatable for patients .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific use case. For example, when used as a flavoring agent, it may be added to the drug during the manufacturing process .
- Results or Outcomes: The outcomes can also vary greatly. For instance, when used as a flavoring agent, it can enhance the taste of the medicine, making it more acceptable to patients .
Safety And Hazards
Ethyl 2-(2-bromoacetyl)benzoate is classified under GHS07 for safety . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
properties
IUPAC Name |
ethyl 2-(2-bromoacetyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUDSNUPKXBRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377314 | |
Record name | ethyl 2-(2-bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromoacetyl)benzoate | |
CAS RN |
133993-34-7 | |
Record name | ethyl 2-(2-bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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